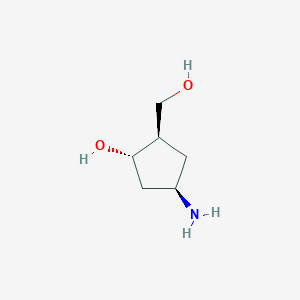
Heptadecyltrimethylammoniumbromid
Übersicht
Beschreibung
. It is a cationic surfactant with a long hydrocarbon chain and a positively charged nitrogen atom, making it useful in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Heptadecyltrimethylammonium bromide is widely used in scientific research due to its unique properties. Some of its applications include:
DNA and RNA Extraction: It is used as a cationic surfactant to facilitate the extraction of nucleic acids from biological samples.
Nanoparticle Synthesis: The compound serves as a shaping material and reducing agent in the synthesis of nanoparticles.
Surface Modification: It is employed to modify the surfaces of materials to enhance their properties.
Biological Studies: It is used in studies involving cell membranes and membrane proteins due to its ability to interact with negatively charged surfaces.
Wirkmechanismus
Target of Action
Heptadecyltrimethylammonium bromide is a biochemical reagent that is often used in life science related research . .
Result of Action
As a biochemical reagent, it may have various effects depending on the specific context of its use .
Action Environment
As a biochemical reagent, its action may be influenced by various factors, including temperature, pH, and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
Heptadecyltrimethylammonium bromide is known to interact with various biomolecules. It has been used as a component in DNA extraction buffers , indicating that it interacts with nucleic acids. The nature of these interactions is likely due to the cationic nature of Heptadecyltrimethylammonium bromide, which allows it to bind to the negatively charged phosphate backbone of DNA .
Cellular Effects
Heptadecyltrimethylammonium bromide can have various effects on cells. For example, it has been shown to exhibit bactericidal activity, being effective against both Gram-positive and Gram-negative organisms . This suggests that Heptadecyltrimethylammonium bromide can disrupt bacterial cell membranes or interfere with essential cellular processes .
Molecular Mechanism
The molecular mechanism of Heptadecyltrimethylammonium bromide is not fully understood. Its bactericidal activity suggests that it may disrupt bacterial cell membranes. As a cationic surfactant, it could insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis .
Temporal Effects in Laboratory Settings
The effects of Heptadecyltrimethylammonium bromide can change over time in laboratory settings. For instance, its bactericidal activity may decrease over time if the compound degrades or if the bacteria develop resistance
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of Heptadecyltrimethylammonium bromide in animal models. It is known that similar quaternary ammonium compounds can have toxic effects at high doses
Metabolic Pathways
The metabolic pathways involving Heptadecyltrimethylammonium bromide are not well-studied. As a synthetic compound, it is not naturally produced or metabolized by enzymes in the human body. It may interact with enzymes and other biomolecules in the body due to its cationic nature .
Transport and Distribution
Heptadecyltrimethylammonium bromide, being a cationic surfactant, is likely to distribute in the body based on its interactions with negatively charged molecules. It may bind to proteins, nucleic acids, and other biomolecules, affecting its distribution within cells and tissues .
Subcellular Localization
Due to its cationic nature, it may localize to areas of the cell with a high concentration of negatively charged molecules, such as the nucleus (which contains DNA) or the cytoplasm (which contains various biomolecules) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadecyltrimethylammonium bromide is typically synthesized through the reaction of heptadecylamine with methyl iodide in an aqueous solution. The reaction proceeds via the formation of a quaternary ammonium salt, which is then isolated and purified.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes. The process involves the reaction of long-chain amines with methylating agents under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadecyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadecanoic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The bromide ion can be substituted with other anions to form different salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions typically require strong reducing agents like lithium aluminum hydride.
Substitution: Various halides and pseudohalides can be used to substitute the bromide ion.
Major Products Formed:
Oxidation: Heptadecanoic acid
Reduction: Reduced forms of the compound
Substitution: Different quaternary ammonium salts
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium bromide (CTAB)
Hexadecyltrimethylammonium chloride
Dodecyltrimethylammonium bromide
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
heptadecyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXDNWCDEIIMDP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21424-24-8 | |
| Record name | Heptadecyltrimethylammonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B1640457.png)




![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)





